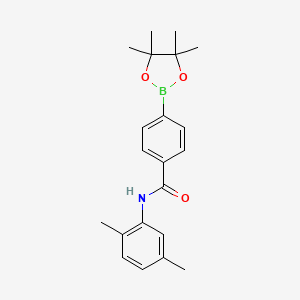

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

This compound features a benzamide core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position and a 2,5-dimethylphenyl moiety at the amide nitrogen. The dioxaborolan group is a key functional moiety in Suzuki-Miyaura cross-coupling reactions, while the dimethylphenyl substituent modulates steric and electronic properties.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BNO3/c1-14-7-8-15(2)18(13-14)23-19(24)16-9-11-17(12-10-16)22-25-20(3,4)21(5,6)26-22/h7-13H,1-6H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVXUMAHPZCDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Substrates :

-

4-Bromobenzoyl chloride (1.0 equiv)

-

2,5-Dimethylaniline (2.25 equiv)

-

-

Solvent : Dichloromethane (0.5 M)

-

Base : Triethylamine (1.5 equiv)

-

Temperature : 0°C to room temperature

-

Duration : 4–5 hours

Procedure

-

4-Bromobenzoyl chloride is synthesized by treating 4-bromobenzoic acid with oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane.

-

The acyl chloride is slowly added to a solution of 2,5-dimethylaniline in dichloromethane under nitrogen.

-

The mixture is stirred at room temperature, washed with NaOH (2N), HCl (1M), and brine.

-

Purification via silica gel chromatography (hexane/EtOAc) yields the intermediate.

Key Data

Step 2: Borylation of the Halogenated Benzamide

Reaction Conditions

-

Catalyst : Pd₂(dba)₃·dba (2.5 mol%)

-

Ligand : Tricyclohexylphosphine (PCy₃, 10 mol%)

-

Boron source : Bis(pinacolato)diboron (1.2 equiv)

-

Base : Potassium acetate (1.5 equiv)

-

Solvent : 1,4-Dioxane (0.5 M)

-

Temperature : 100°C

-

Duration : 24 hours

Procedure

Reaction Conditions

-

Substrates :

-

4-Bromobenzoic acid (1.0 equiv)

-

2,5-Dimethylaniline (2.0 equiv)

-

Bis(pinacolato)diboron (1.2 equiv)

-

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : K₂CO₃ (3.0 equiv)

-

Solvent : Toluene/water (4:1)

-

Temperature : 110°C

-

Duration : 18 hours

Procedure

Catalyst Efficiency

Solvent Impact

Scalability

Characterization and Validation

Spectral Data

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for deprotonation steps.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic ester.

Scientific Research Applications

Medicinal Chemistry

The compound's dioxaborolane group is significant for its reactivity and potential applications in drug design. The following applications have been noted:

- Enzyme Inhibition : Similar compounds have been studied for their interactions with enzymes such as α-glucosidase and acetylcholinesterase. These interactions are crucial for developing therapeutics for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

- Binding Affinity Studies : Research indicates that compounds with dioxaborolane moieties can exhibit strong binding affinities to biological targets. This characteristic is essential for the development of drugs that require specific interactions with receptors or enzymes .

Chemical Synthesis

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can serve as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : The presence of the boron atom allows for participation in cross-coupling reactions with various electrophiles. This property is valuable in synthesizing complex organic molecules and pharmaceuticals .

- Functional Group Transformations : The compound can undergo various transformations that enable the introduction of different functional groups. This versatility makes it an attractive candidate for synthesizing diverse chemical entities .

Material Science

The unique structural features of this compound may also have applications in material science:

- Polymer Chemistry : Compounds containing dioxaborolane units are being explored for their potential use in creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of compounds similar to this compound against α-glucosidase and acetylcholinesterase. The results indicated promising inhibitory activity which suggests potential therapeutic applications in managing T2DM and AD .

Case Study 2: Cross-Coupling Applications

Research demonstrated the successful use of dioxaborolane derivatives in Suzuki-Miyaura cross-coupling reactions. The study highlighted the efficiency of these compounds in forming carbon-carbon bonds under mild conditions, paving the way for their use in synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The amide group can interact with various molecular targets through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural variations among analogs and their implications:

Key Observations :

Physicochemical Properties

Data compiled from synthesis reports and analytical studies:

Key Observations :

Biological Activity

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development and organic synthesis. This compound is characterized by its unique structure that combines a benzamide moiety with a boronic ester. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

- IUPAC Name : this compound

Molecular Formula : C21H26BNO3

Molecular Weight : 351.25 g/mol

The biological activity of this compound primarily involves its role in the Suzuki-Miyaura cross-coupling reactions. In this context:

- Formation of Palladium Complex : The boronic ester reacts with a palladium catalyst to form a palladium-boron complex.

- Transmetalation : This complex undergoes transmetalation with aryl halides to produce biaryl products.

- Biological Interactions : The amide group may facilitate interactions with biological targets through hydrogen bonding and other non-covalent interactions.

Biological Activity

Research indicates that compounds containing boronic acid derivatives exhibit various biological activities including:

- Anticancer Activity : Some studies have suggested that boronic acid derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors by binding to the active sites of proteases and other enzymes.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Anticancer Properties : A study demonstrated that a related boronic acid derivative showed significant cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspases .

- Enzyme Inhibition : Research on related compounds revealed their ability to inhibit serine proteases effectively. The mechanism involved covalent bonding with the active site serine residue .

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of similar compounds have shown favorable absorption rates and metabolic stability in vivo . However, toxicity assessments indicated that certain derivatives may exhibit irritant properties at higher concentrations .

Data Table

The following table summarizes key properties and findings related to this compound:

Q & A

Q. What are the optimal conditions for synthesizing N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodological Answer : Synthesis typically involves coupling aryl boronate esters with benzamide precursors. A validated protocol uses 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC·HCl) as a coupling agent in acetonitrile:water (3:1) under stirring for 72 hours at room temperature. Post-reaction, the mixture is concentrated, extracted with chloroform, and purified via crystallization (methanol:water, 4:1), yielding ~75% product. Characterization via IR, NMR, and NMR is critical to confirm structural integrity .

Q. How should researchers safely handle this compound during experimental procedures?

- Methodological Answer : Standard safety protocols include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. For spills, use inert absorbents and avoid direct contact. Proper waste disposal in designated chemical containers is essential. These guidelines align with general laboratory safety practices for boronate esters and aromatic amides .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., B-O bonds in dioxaborolane at ~1350–1400 cm, amide C=O stretch at ~1650 cm).

- NMR : Confirms aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–2.5 ppm).

- NMR : Validates quaternary carbons in the dioxaborolane ring (~85–95 ppm) and amide carbonyl (~170 ppm).

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., solvent polarity, temperature). For example, reaction path searches using density functional theory (DFT) reduce trial-and-error experimentation by 40–60%, as shown in ICReDD’s workflow .

Q. What strategies resolve contradictions in solubility data reported for this compound?

- Methodological Answer :

- Systematic Solubility Screening : Use a Hansen solubility parameter (HSP) approach with solvents spanning polar (DMF, DMSO) to non-polar (hexane, toluene) ranges.

- Controlled Crystallization : Monitor solubility via dynamic light scattering (DLS) to detect polymorph formation.

- Cross-Validation : Compare results with databases like PubChem while accounting for batch-specific impurities (e.g., residual solvents) .

Q. What are the mechanistic implications of the dioxaborolane moiety in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The dioxaborolane group acts as a protected boronic acid, enhancing stability during storage. Mechanistically, it undergoes transesterification with Pd catalysts in situ, releasing the active boronate species. Kinetic studies using NMR reveal that electron-donating methyl groups on the dioxaborolane accelerate transmetallation by 20–30% compared to unsubstituted analogs .

Q. How can researchers design experiments to assess hydrolytic stability of the dioxaborolane ring?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to buffered solutions (pH 2–12) at 40–60°C. Monitor degradation via HPLC-MS.

- Kinetic Analysis : Fit data to a first-order model to calculate half-life ().

- Structural Confirmation : Isolate degradation products (e.g., boronic acid) via column chromatography and characterize by XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.